

A Meta-Analysis of Dapivirine Clinical Trial Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dapivirine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes for the **Dapivirine** vaginal ring, a microbicide developed for the prevention of HIV-1 in women. The data presented is a meta-summary of the pivotal Phase III randomized controlled trials (ASPIRE and The Ring Study) and their subsequent open-label extension studies (HOPE and DREAM), offering researchers and drug development professionals a consolidated overview of the efficacy, safety, and methodological approaches of this HIV prevention strategy.

Data Presentation: Efficacy and Safety Outcomes

The following tables summarize the key quantitative data from the major clinical trials of the **Dapivirine** vaginal ring.

Table 1: Efficacy of the Dapivirine Vaginal Ring in Preventing HIV-1 Acquisition

Clinical Trial	Treatment Arm	Placebo Arm	Efficacy (HIV-1 Risk Reduction)	95% Confidence Interval (CI)	p-value
ASPIRE (MTN-020)	71 infections	97 infections	27%	1% to 46%	0.05
The Ring Study (IPM-027)	77 infections	56 infections	31%	0.9% to 51.5%	0.040
HOPE (Open-Label Extension of ASPIRE)	35 infections	N/A (Modeled)	39% (estimated)	14% to 69%	N/A
DREAM (Open-Label Extension of The Ring Study)	N/A	N/A (Modeled)	63% (estimated)	N/A	N/A

Note: Efficacy in open-label extension studies was estimated by comparing observed HIV incidence to expected incidence based on statistical modeling.

Table 2: Subgroup Analysis of Efficacy by Age in Pivotal Trials

Clinical Trial	Age Group	Efficacy (HIV-1 Risk Reduction)	95% Confidence Interval (CI)
ASPIRE (MTN-020)	>21 years	56%	31% to 71%
	≤21 years	No significant protection	-133% to 31%
The Ring Study (IPM-027)	>21 years	37% (trend)	N/A
	≤21 years	Little to no protection	N/A

Table 3: Safety and Tolerability of the Dapivirine Vaginal Ring (Adverse Events)

Clinical Trial	Adverse Event Profile	Key Findings
ASPIRE (MTN-020)	Similar rates of adverse events between Dapivirine and placebo arms.	No significant safety concerns were identified.
The Ring Study (IPM-027)	No statistical difference in adverse events between the active and placebo arms.	The Dapivirine ring was well-tolerated.
HOPE & DREAM (OLEs)	Continued to demonstrate a favorable safety profile.	No new safety concerns emerged with longer-term use.

Experimental Protocols

The pivotal trials for the **Dapivirine** vaginal ring, ASPIRE and The Ring Study, were designed as multi-center, randomized, double-blind, placebo-controlled Phase III trials. Their open-label extension (OLE) studies, HOPE and DREAM, provided further data on safety, adherence, and effectiveness in a real-world context.

ASPIRE (A Study to Prevent Infection with a Ring for Extended Use - MTN-020)

- Objective: To evaluate the safety and efficacy of a 25 mg **Dapivirine** vaginal ring for the prevention of HIV-1 infection in women.
- Study Design: Randomized (1:1 ratio), double-blind, placebo-controlled.
- Participants: 2,629 HIV-1 negative, sexually active women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.
- Intervention: Participants were randomly assigned to receive either a vaginal ring containing 25 mg of **Dapivirine** or a placebo ring, to be replaced every four weeks.

- Duration: Participants used the assigned ring for a minimum of 12 months. The trial ran from August 2012 to June 2015.
- Primary Endpoint: The primary efficacy endpoint was the reduction in the incidence of HIV-1 infection in the **Dapivirine** group compared to the placebo group. Safety was also a primary endpoint.
- Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis comparing the rate of HIV-1 acquisition between the two arms.

The Ring Study (IPM-027)

- Objective: To assess the safety and efficacy of the **Dapivirine** vaginal ring in preventing HIV-1 infection in women.
- Study Design: Randomized (2:1 ratio), double-blind, placebo-controlled.
- Participants: 1,959 HIV-1 negative women aged 18-45 in South Africa and Uganda.
- Intervention: Participants were assigned to receive either the **Dapivirine** ring or a placebo ring, with two participants receiving the active product for every one who received the placebo. Rings were replaced monthly.
- Duration: The study was conducted between April 2012 and December 2016.
- Primary Endpoint: The primary objective was to determine the safety and efficacy of the **Dapivirine** ring.
- Statistical Analysis: Similar to ASPIRE, the primary analysis was based on the intent-to-treat principle, comparing HIV-1 incidence rates.

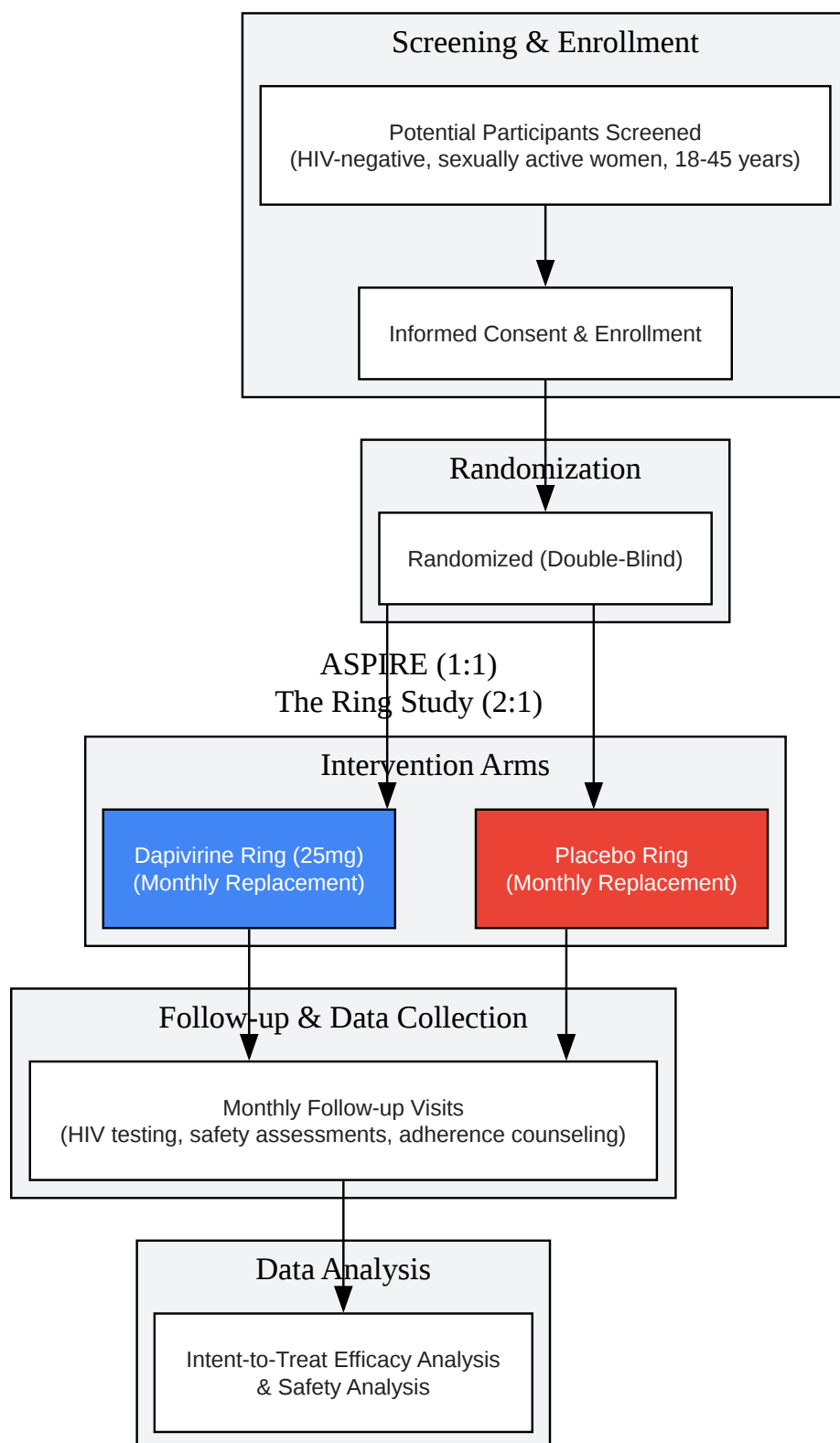
HOPE (HIV Open-Label Prevention Extension - MTN-025) and DREAM (Dapivirine Ring Extended Access and Monitoring - IPM 032)

- Objective: To gather additional data on the safety, adherence, and effectiveness of the **Dapivirine** ring in an open-label setting.

- Study Design: Open-label, follow-on studies for participants from ASPIRE and The Ring Study, respectively.
- Participants: HIV-negative women who had participated in the preceding Phase III trials were offered the **Dapivirine** ring.
- Intervention: All participants who chose to use the ring received the active **Dapivirine** ring.
- Key Feature: These studies aimed to understand ring use and its effectiveness when participants knew the product was active, which appeared to lead to higher adherence and, consequently, higher estimated efficacy.

Mandatory Visualization

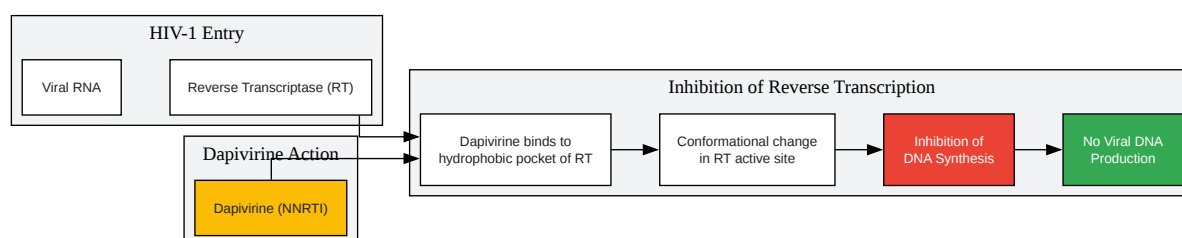
Experimental Workflow of Pivotal **Dapivirine** Clinical Trials



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Caption: Workflow of the ASPIRE and The Ring Study Phase III trials.

Mechanism of Action: Dapivirine Inhibition of HIV-1 Reverse Transcriptase



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Caption: **Dapivirine's** mechanism of action as an NNRTI.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com